2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole
Brand Name: Vulcanchem
CAS No.: 1053656-64-6
VCID: VC2693078
InChI: InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19)
SMILES: CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl
Molecular Formula: C14H16ClN3O3
Molecular Weight: 309.75 g/mol

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole

CAS No.: 1053656-64-6

Cat. No.: VC2693078

Molecular Formula: C14H16ClN3O3

Molecular Weight: 309.75 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole - 1053656-64-6

Specification

CAS No. 1053656-64-6
Molecular Formula C14H16ClN3O3
Molecular Weight 309.75 g/mol
IUPAC Name tert-butyl N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Standard InChI InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19)
Standard InChI Key VWDVFKIXFWQGQT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl
Canonical SMILES CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Properties

Structural Features

2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole has a molecular formula of C14H16ClN3O3 and a molecular weight of 309.75 g/mol. Its structure consists of a central 1,3,4-oxadiazole ring connected to a 3-chlorophenyl group at position 5 and a tert-butyloxycarbonylaminomethyl group at position 2. The compound's IUPAC name is tert-butyl N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate.

Physical and Chemical Properties

Table 1: Key Structural Identifiers of 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole

ParameterValue
CAS Number1053656-64-6
Molecular FormulaC14H16ClN3O3
Molecular Weight309.75 g/mol
Standard InChIInChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,19)
Standard InChIKeyVWDVFKIXFWQGQT-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC(=CC=C2)Cl

Chemical Reactivity

Like other oxadiazole derivatives, 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole exhibits chemical reactivity characteristic of its functional groups. The 1,3,4-oxadiazole ring generally demonstrates aromatic character but has diminished aromaticity compared to simple aromatic compounds due to the electron-withdrawing effects of the nitrogen atoms . The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl moiety can be cleaved under acidic conditions, revealing a primary amine that can undergo further functionalization.

The 3-chlorophenyl group can participate in various reactions typical of aryl halides, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille coupling . These reactive sites make the compound versatile for further chemical modifications and synthetic applications.

For example, certain 1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity against telomerase, which is crucial for cancer cell proliferation. Compounds with structural similarities to 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole have shown "significant telomerase inhibitory activity" with IC50 values comparable to established reference compounds .

Antimicrobial Properties

1,3,4-Oxadiazole derivatives have also exhibited potent antimicrobial activities. Research has shown these compounds to be effective against:

  • Bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)

  • Fungal pathogens

  • Mycobacterium tuberculosis

  • Protozoan parasites

The antimicrobial properties of these compounds often depend on their specific structural features. For instance, "in the case of halogens, the activity decreases in the order F > Cl > Br" . Since 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole contains a chlorine atom, it may exhibit moderate antimicrobial activity, although specific studies would be needed to confirm this.

Structure-Activity Relationship

The biological activities of 1,3,4-oxadiazole derivatives, including compounds like 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole, are significantly influenced by their structural features. Several key structure-activity relationships have been identified:

  • The presence of electron-withdrawing groups on the phenyl ring can enhance biological activity

  • The position of substituents on the phenyl ring affects activity—for example, "electron-donating groups on the ortho position of the benzene ring had lower inhibitory activity than those on the para position"

  • The presence of additional heterocyclic rings can broaden the spectrum of antimicrobial activity

  • For certain activities, halogen substituents follow the trend F > Cl > Br in terms of potency

These structure-activity relationships provide valuable insights for the potential optimization of 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole and related compounds for specific biological targets.

Research Applications and Future Directions

Future Research Directions

Future research on 2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)- oxadiazole could focus on several promising directions:

  • Comprehensive evaluation of its specific biological activities through in vitro and in vivo studies

  • Structure optimization through synthetic modifications to enhance potency and selectivity

  • Investigation of its potential mechanisms of action at the molecular level

  • Development of drug delivery systems to improve its pharmacokinetic properties

  • Exploration of combination therapies with established drugs to exploit potential synergistic effects

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